4-Methyl-1-oxidopyridin-1-ium-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-oxidopyridin-1-ium-3-carboxamide is a heterocyclic organic compound with the molecular formula C7H8N2O2 It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an oxidized nitrogen atom, as well as a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxidopyridin-1-ium-3-carboxamide typically involves the oxidation of 4-methylpyridine-3-carboxamide. One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxidopyridin-1-ium-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, often using reducing agents like sodium borohydride.
Substitution: The methyl group and carboxamide group can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized pyridine derivatives, while reduction can regenerate the original pyridine structure.
Scientific Research Applications
4-Methyl-1-oxidopyridin-1-ium-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxidized nitrogen atom and carboxamide group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-3-carboxamide: The non-oxidized precursor of 4-Methyl-1-oxidopyridin-1-ium-3-carboxamide.
3-Pyridinecarboxamide: A similar compound lacking the methyl group.
4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid: An oxidized derivative with a carboxylic acid group instead of a carboxamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups and its oxidized nitrogen atom. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
6344-78-1 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-methyl-1-oxidopyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-9(11)4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) |
InChI Key |
WXMJPGYUSQOUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=[N+](C=C1)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.